molecular formula C10H13NO B182424 N-(3,5-Dimethylphenyl)acetamide CAS No. 2050-45-5

N-(3,5-Dimethylphenyl)acetamide

Cat. No.: B182424
CAS No.: 2050-45-5
M. Wt: 163.22 g/mol
InChI Key: HFAYQHIHIBTMBI-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,5-Dimethylphenyl)acetamide can be synthesized through the reaction of 3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions, where the amine reacts with the acylating agent to form the desired acetamide. The reaction can be represented as follows:

[ \text{3,5-Dimethylaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the acetamide to amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted acetamides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-Dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)acetamide
  • N-(3,5-Dimethylphenyl)propionamide
  • N-(3,5-Dimethylphenyl)butyramide

Uniqueness

N-(3,5-Dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar acetamide derivatives.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYQHIHIBTMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174488
Record name Acetamide, N-(3,5-dimethylphenyl)-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-45-5
Record name N-(3,5-Dimethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Acetoxylidide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5'-Acetoxylidide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3,5-dimethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3′,5′-Acetoxylidide
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a solution of 15.2 g (125 mmole) of 3,5-dimethylaniline in 60 mL of toluene was added 15 g (146 mmole) of acetic anhydride, whereupon the internal temperature rose to 75° C. The mixture was allowed to cool to room temperature and the solvent was removed in vacuo. The residue was dissolved in 150 mL of hot ethyl acetate and the solution allowed to stand for 16 hours. The resulting mixture was cooled at 5° C. for 3 hours and the solid collected by filtration to give 18.43 g (90%) of off white crystals.
Quantity
15.2 g
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reactant
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15 g
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reactant
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60 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3,5dimethylaniline (20 g, 165 mmol), acetic anhydride (24 mL, 247 mmol) and triethylamine (70 mL, 495 mmol) in methylene chloride (300 mL is stirred at room temperature for 16 hours. The mixture is washed with water, dried (magnesium sulfate) and rotary evaporated. The residue is triturated with hexane and filtered to afford N-acetyl-3,5-dimethylaniline (25 g).
Quantity
20 g
Type
reactant
Reaction Step One
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24 mL
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70 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of the 3,5-dimethylaniline (12.1 g, 100.0 mmol) and acetic anhydride (12.1 g, 118.6 mmol) was stirred at 100° C. for 1 h. The crude product was then recrystallized from methanol to provide N-(3,5-dimethylphenyl)acetamide (15.3 g, 93.9%) as a white flake; m.p. 140-142° C. (Lit. 139.6-140.2° C.5.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Acetic anhydride (2.84 mL, 30 mmol) was dissolved in dry THF (10 mL), purged with N2 and brought to 0° C. 3,5-Dimethylaniline (1.25 mL, 10 mmol) was then added dropwise. After the addition of the aniline, the reaction was allowed to warm to room temperature and stirred for an additional hour. The solution was then poured over ice and 1 M NaOH (aq) was added until the pH was between 12 and 14. The precipitate was filtered, dissolved in DCM and dried over Na2SO4. The drying agent was filtered and solvent was removed under reduced pressure to afford pure product in 99% yield as a white solid.
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-(3,5-Dimethylphenyl)acetamide?

A: this compound (35DMPA) is an acetanilide derivative. Its molecular formula is C10H13NO [, ]. Structural studies reveal that 35DMPA molecules are linked into chains via N—H⋯O hydrogen bonds []. The conformation of the N—H bond is syn to the 3-methyl substituent in the aromatic ring []. This is in contrast to the anti conformation observed with respect to the 3-chloro substituent in N-(3,4-dichlorophenyl)acetamide (34DCPA) [].

Q2: Has this compound been investigated for any specific biological activities?

A: While the provided abstracts do not detail specific biological activities of 35DMPA itself, a related compound, 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), which incorporates the 35DMPA structure, exhibited promising antibacterial potential with low hemolytic activity []. This suggests potential for further exploration of 35DMPA derivatives in medicinal chemistry.

Q3: What are the analytical methods used to characterize this compound?

A: Although not explicitly stated, the research articles utilize standard characterization techniques for the synthesized compounds. These likely include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) to confirm the structures and analyze the synthesized molecules [].

Q4: What can be said about the dissolution and solubility of this compound?

A: While the provided abstracts don't directly address the dissolution and solubility of 35DMPA, the synthesis of compound 7l, which incorporates the 35DMPA moiety, involved using dimethylformamide (DMF) as a solvent []. This suggests that 35DMPA and its derivatives might possess some solubility in polar aprotic solvents like DMF. Further investigation into its solubility in various media would be needed for potential applications.

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